2-Oxa-5-azaspiro[3.5]nonane

Fsp3 drug-likeness 3D character

2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1) is a saturated spirocyclic heterocycle that fuses an oxetane ring with a piperidine ring at a shared quaternary carbon. The scaffold features a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1046153-04-1
Cat. No. B1395922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.5]nonane
CAS1046153-04-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)COC2
InChIInChI=1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2
InChIKeyFNTBEHJVXDDFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1): Spirocyclic Oxetane-Piperidine Scaffold for Medicinal Chemistry


2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1) is a saturated spirocyclic heterocycle that fuses an oxetane ring with a piperidine ring at a shared quaternary carbon [1]. The scaffold features a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol [2]. The oxetane ring provides a hydrogen bond acceptor while the piperidine nitrogen serves as a hydrogen bond donor/acceptor and potential site for further derivatization [1]. This spirocyclic architecture positions the heteroatoms in a rigid, three-dimensional orientation with orthogonal exit vectors .

Why Generic Substitution of 2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1) Fails: Rationale for Scaffold-Specific Selection


The 2-oxa-5-azaspiro[3.5]nonane scaffold cannot be generically substituted with structurally similar alternatives due to several interdependent differentiating features. The specific [3.5] ring size defines the spatial orientation of the oxetane oxygen relative to the piperidine nitrogen, establishing a unique three-dimensional geometry that determines how substituents are presented to biological targets . The 2-oxa (oxetane) ring provides a distinct hydrogen bond acceptor profile with geometry divergent from other oxygen-containing heterocycles such as morpholine or tetrahydrofuran [1]. Furthermore, the 5-aza (piperidine) nitrogen is positioned in a six-membered ring, which confers different basicity, conformational flexibility, and metabolic susceptibility compared to smaller azetidine-containing [3.3] spirocycles or larger azepane-containing analogs [2]. Even closely related compounds such as 2-oxa-6-azaspiro[3.5]nonane (CAS 1046153-20-1), which differs only in the nitrogen ring position, present distinct hydrogen-bonding vectors and steric profiles due to the altered ring fusion geometry . The evidence below quantifies these scaffold-specific differentiators.

Quantitative Differentiators of 2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1) Versus Structural Analogs


Fraction of sp3-Hybridized Carbons (Fsp3) of 2-Oxa-5-azaspiro[3.5]nonane Scaffold Versus Traditional Piperidine Scaffolds

The 2-oxa-5-azaspiro[3.5]nonane scaffold achieves an Fsp3 value of 0.92 for its Boc-protected derivative (tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate) . This value substantially exceeds the mean Fsp3 of 0.47 observed across 1,179 approved drugs and the mean of 0.36 for a set of 2.2 million screening compounds [1]. In the context of scaffold design, this high Fsp3 content correlates with improved solubility, reduced lipophilicity, and enhanced metabolic stability [1].

Fsp3 drug-likeness 3D character lead optimization medicinal chemistry

Lipophilicity Modulation: Calculated LogP of 2-Oxa-5-azaspiro[3.5]nonane Derivative Versus Morpholine and Piperazine Analogs

The Boc-protected 2-oxa-5-azaspiro[3.5]nonane derivative exhibits a calculated LogP value of 1.71 . This moderate lipophilicity is consistent with the broader observation that azaspirocycles demonstrate higher solubility, higher basicity, and decreased lipophilicity compared to their six-membered ring counterparts including piperazine, piperidines, and morpholines [1].

LogP lipophilicity physicochemical properties ADME spirocyclic scaffold

Metabolic Stability Advantage of Spirocyclic Oxetane Scaffolds: Reduced CYP450 Liability and Enhanced In Vivo Exposure

The replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.5]nonane moiety (closely related to 2-oxa-5-azaspiro[3.5]nonane) in a polyketide synthase 13 (Pks13) thioesterase domain inhibitor resulted in a compound with reduced activity in hERG assay, lower lipophilicity, and reduced basicity while maintaining potent target inhibition [1]. In a separate system, replacement of a configurationally labile alkene moiety with a spirocyclic cyclopropyl linker demonstrated up to 100-fold higher level of exposure in mouse plasma, improved solubility, better metabolic stability, and improved profile for five CYP450 isoforms [1].

metabolic stability CYP450 pharmacokinetics oxetane spirocycle

Conformational Rigidity and Orthogonal Exit Vectors: 3D Spatial Differentiation from 2-Oxa-6-azaspiro[3.5]nonane

The 2-oxa-5-azaspiro[3.5]nonane scaffold positions the nitrogen atom at position 5 of the spirocyclic framework, while 2-oxa-6-azaspiro[3.5]nonane (CAS 1046153-20-1) places the nitrogen at position 6 [1]. This positional difference alters the vector through which the piperidine nitrogen is presented to biological targets, with implications for hydrogen bond donor/acceptor geometry. The spirocyclic framework restricts conformational flexibility compared to non-cyclic analogs, enabling precise spatial placement of substituents .

conformational restriction exit vectors 3D structure binding orientation SAR

Oxetane Ring as Morpholine Bioisostere: Hydrogen Bond Acceptor Geometry Differentiation

The 2-oxa-5-azaspiro[3.5]nonane scaffold incorporates an oxetane ring (four-membered oxygen-containing heterocycle) that functions as a bioisostere of morpholine . Spiro type building blocks comprised of an oxetane and azetidine are validated bioisosteres of morpholine and piperazine respectively . The oxetane ring provides a hydrogen bond acceptor with distinct geometry and electronic properties compared to the six-membered morpholine ring, with implications for target binding and physicochemical properties [1].

bioisostere oxetane morpholine replacement hydrogen bond acceptor scaffold hopping

Validated Research and Industrial Applications of 2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1)


Scaffold Hopping from Morpholine/Piperazine in Lead Optimization Programs

The 2-oxa-5-azaspiro[3.5]nonane scaffold is rationally selected as a morpholine bioisostere replacement in lead optimization campaigns where reduced lipophilicity and improved metabolic stability are required . The spiro type building block comprised of oxetane and piperidine provides validated bioisosteric replacement of morpholine while maintaining hydrogen bond acceptor functionality through the oxetane oxygen . The high Fsp3 value of 0.92 for Boc-protected derivatives supports enhanced aqueous solubility and reduced promiscuous binding compared to flat aromatic alternatives. This application is particularly relevant for CNS-targeted programs where optimal LogP (1.71 for protected derivative) aligns with blood-brain barrier penetration requirements.

Development of Sigma Receptor (S1R/S2R) Ligands with Defined Agonist/Antagonist Profiles

The spiro[3.5]nonane core has demonstrated utility in the development of sigma receptor ligands with tunable functional profiles . 2,7-diazaspiro[3.5]nonane derivatives achieved high-affinity binding with KiS1R values of 2.7 nM, 13 nM, and 10 nM . Critically, compounds sharing the spiro[3.5]nonane core exhibited distinct agonist versus antagonist functional profiles in vivo: compound 5b (KiS1R = 13 nM) demonstrated S1R antagonism with maximal antiallodynic effect at 20 mg/kg, while compound 4b (KiS1R = 2.7 nM) sharing the identical spiro[3.5]nonane core exhibited S1R agonism and was completely devoid of antiallodynic effect . The 2-oxa-5-azaspiro[3.5]nonane scaffold offers a distinct heteroatom configuration for exploring analogous SAR in sigma receptor and related CNS target programs.

Kinase Inhibitor Optimization with hERG Liability Mitigation

The 2-oxa-azaspiro scaffold class has been successfully deployed to mitigate hERG cardiac ion channel liability in kinase inhibitor programs . Replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.5]nonane moiety (structural analog of 2-oxa-5-azaspiro[3.5]nonane) in a polyketide synthase 13 (Pks13) inhibitor resulted in reduced hERG activity, lower lipophilicity, and reduced basicity while maintaining potent target inhibition . This application is directly transferable to 2-oxa-5-azaspiro[3.5]nonane, which presents the same oxa-aza spirocyclic architecture. Additionally, spirocyclic modifications have demonstrated up to 100-fold improvement in mouse plasma exposure with improved profiles across five CYP450 isoforms , establishing this scaffold class as a rational choice for optimizing ADME-Tox properties in kinase inhibitor programs.

Synthesis of Functionalized Spirocyclic Building Block Libraries

The 2-oxa-5-azaspiro[3.5]nonane scaffold serves as a versatile building block for generating diverse spirocyclic compound libraries . The unprotected secondary amine at position 5 enables facile derivatization through alkylation, acylation, sulfonylation, and reductive amination. The oxetane ring provides orthogonal functionalization potential while maintaining the rigid spirocyclic geometry that positions substituents in three-dimensional space . This application is supported by the availability of protected derivatives including tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate [1], which enables controlled sequential functionalization. The distinct nitrogen positioning compared to 2-oxa-6-azaspiro[3.5]nonane [2] provides medicinal chemists with an additional dimension of scaffold diversity for exploring SAR.

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